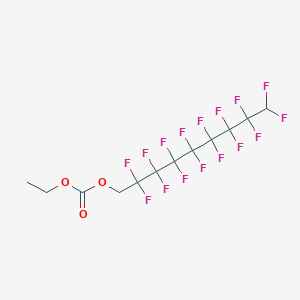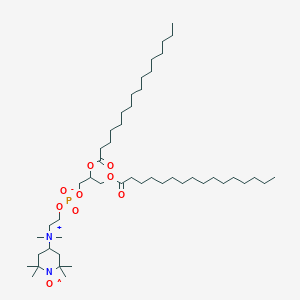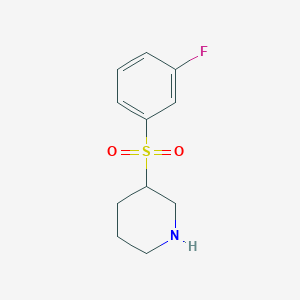
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester is a complex organic compound belonging to the family of carboxylic acid esters This compound is characterized by the presence of a benzoic acid core substituted with difluoromethyl and dimethylamino groups, and esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems offer advantages in terms of reaction control, yield, and sustainability . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester involves its interaction with molecular targets and pathways. The difluoromethyl and dimethylamino groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-difluoro-5-hydroxy-, methyl ester: Similar in structure but with different substituents, leading to distinct chemical properties.
Methyl 4-fluoro-3-nitrobenzoate: Another ester derivative with different functional groups, used in different applications.
Uniqueness
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester stands out due to its unique combination of difluoromethyl and dimethylamino groups. These substituents confer specific reactivity and properties that make it valuable in various scientific and industrial applications .
Properties
CAS No. |
2149590-95-2 |
|---|---|
Molecular Formula |
C11H13F2NO2 |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-2-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H13F2NO2/c1-14(2)9-5-4-7(10(12)13)6-8(9)11(15)16-3/h4-6,10H,1-3H3 |
InChI Key |
DLBOJWJZOXNIQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)



![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)


![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)
